Home > Products > Screening Compounds P111253 > 1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one
1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one -

1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one

Catalog Number: EVT-5512368
CAS Number:
Molecular Formula: C21H26N4O
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one

Compound Description: This compound is the title compound of a crystallographic study . The study focuses on understanding the crystal structure of this molecule, including its conformation, bond angles, and intermolecular interactions. No biological activity is discussed.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to its predecessor, compound 1 . The research highlights the role of Akt2 isozyme inhibition in promoting keratinocyte apoptosis, which contributes to rash, a common side effect of Akt inhibitors. Hu7691 demonstrates a 24-fold selectivity between Akt1 and Akt2, exhibits promising kinase selectivity, and possesses excellent anti-cancer cell proliferation potencies. It received approval for an Investigational New Drug (IND) application by the National Medical Products Administration (NMPA).

(3RS)-2-Acetyl-5-(4-azidophenyl)-5′-(2-chlorophenoxy)-3′-methyl-1′-phenyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazole] and (3RS)-2-Acetyl-5-(4-azidophenyl)-3′-methyl-5′-(naphthalen-2-yloxy)-1′-phenyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazole]

Compound Description: These compounds are two of the reduced bipyrazole products synthesized and structurally characterized in a study focused on converting substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles . The research involves a multistep synthesis starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reacting it with phenols, and then converting the resulting chalcones to N-acetylated reduced bipyrazoles. The study emphasizes the structural elucidation of these compounds and explores their supramolecular assembly in zero, one, and two dimensions using single-crystal X-ray diffraction. No biological activity is discussed.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel) in the heart . It is being investigated as a potential treatment for stable angina and atrial fibrillation. The paper focuses on identifying and characterizing the human metabolites of YM758 and investigating their transporter-mediated renal and hepatic excretion.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a major human metabolite of YM758, identified in urine and plasma after oral administration . The research investigates the transporter-mediated renal excretion of this metabolite. Results suggest that YM-252124 is secreted into urine via human organic cation transporter 2 (hOCT2) and rat Oct2 (rOct2).

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is another major human metabolite of YM758, found in both urine and plasma . The study investigates its transporter-mediated excretion, suggesting potential renal secretion via hOCT2/rOct2.

N-(4-Fluorobenzoyl)glycine (YM-385461)

Compound Description: YM-385461 is a human metabolite of YM758 detected in plasma but not in urine . The research explores its transporter-mediated excretion, suggesting potential renal secretion via hOAT1/rOat1.

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

Compound Description: AS2036329 is a human metabolite of YM758, identified in urine and plasma . The study investigates the transporter-mediated excretion of AS2036329.

4-(2-(((1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine (5h)

Compound Description: 5h is an isoxazole-based lead structure designed to target histone deacetylases (HDACs) in human breast cancer cells . It exhibits an inhibitory effect on the proliferation of breast cancer cells with an IC50 value of 8.754 μM. In silico analysis suggests that 5h targets HDAC in MCF-7 cells.

1-(2-(((3-(p-Tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperidin-4-one (6l)

Compound Description: 6l is another isoxazole-based lead structure developed to target HDACs in human breast cancer cells . It shows anti-proliferative activity against breast cancer cells with an IC50 value of 11.71 μM. In silico analysis supports its potential as an HDAC inhibitor in MCF-7 cells.

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) with greater than 100-fold selectivity over the 5-HT1A, 5-HT1B, and 5-HT1D receptors . It was developed as a potential treatment for migraine and displays improved selectivity over other 5-HT1 receptor subtypes compared to previous SSOFRAs. The paper focuses on the synthesis of its carbon-14-labeled isotopomer and its application in quantitative whole-body autoradiography studies in rats.

1-Methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-l-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide (A-770041)

Compound Description: A-770041 is a novel, orally bioavailable pyrazolo[3,4-d]pyrimidine that acts as a selective inhibitor of the tyrosine kinase Lck . This compound demonstrates high selectivity for Lck over other Src family kinases, including Fyn. It effectively inhibits IL-2 production in vitro and in vivo and prevents the rejection of heart allografts in rats.

3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide Succinate (Sumatriptan Succinate)

Compound Description: Sumatriptan Succinate is a 5-HT1B/1D agonist used as a therapeutic agent for the acute treatment of migraine . The research mentions its contraindication for patients with known heart disease.

References

[] G. Smith et al., "8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate", Acta Crystallogr. Sect. E Struct. Rep. Online, vol. 65, no. 6, pp. o1257–o1257, Jun. 2009, doi: 10.1107/S160053680901819X.

[] X. Li et al., "Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity.", J. Med. Chem., vol. 65, no. 18, pp. 12468–12485, Sep. 2022, doi: 10.1021/acs.jmedchem.2c00674.

[] P. Singh et al., "Conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles: synthesis and characterization, and the structures of four precursors and two products, and their supramolecular assembly in zero, one and two dimensions.", Acta Crystallogr. Sect. C Struct. Chem., vol. 71, no. 6, pp. 499–511, Jun. 2015, doi: 10.1107/S205322961500860X.

[] T. Suematsu et al., "Identification of Human Metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a Novel If Channel Inhibitor, and Investigation of the Transporter-Mediated Renal and Hepatic Excretion of These Metabolites", Drug Metab. Dispos., vol. 37, no. 4, pp. 838–847, Apr. 2009, doi: 10.1124/dmd.108.024127.

[] A. Shaik et al., "Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells", ACS Omega, vol. 7, no. 13, pp. 11408–11419, Mar. 2022, doi: 10.1021/acsomega.2c00896.

[] P. J. Gilligan et al., "A novel method for the synthesis of carbon-14-labeled N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide and its use in quantitative whole-body autoradiography studies", J. Labelled Compd. Radiopharm., vol. 48, no. 10, pp. 709–718, Aug. 2005, doi: 10.1002/jlcr.951.

[] S. J. Sollott et al., "A-770041, a Novel and Selective Small-Molecule Inhibitor of Lck, Prevents Heart Allograft Rejection", Circulation, vol. 112, no. 16, pp. 2477–2484, Oct. 2005, doi: 10.1161/CIRCULATIONAHA.104.529490.

[] M. I. Walash et al., "Conductometric Study of Charge Transfer Complex Formation for the Determination of Aripirazole, Sumatriptan Succinate, Lamivudine and Rabeprazole Sodium", Int. J. Electrochem. Sci., vol. 6, pp. 1037–1051, 2011.

Properties

Product Name

1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one

IUPAC Name

1-methyl-1'-[(2-propan-2-ylpyrimidin-4-yl)methyl]spiro[indole-3,4'-piperidine]-2-one

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H26N4O/c1-15(2)19-22-11-8-16(23-19)14-25-12-9-21(10-13-25)17-6-4-5-7-18(17)24(3)20(21)26/h4-8,11,15H,9-10,12-14H2,1-3H3

InChI Key

NJVJQODXRHRBTR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CC(=N1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C

Canonical SMILES

CC(C)C1=NC=CC(=N1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.